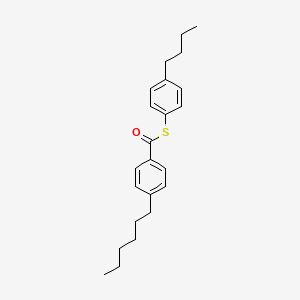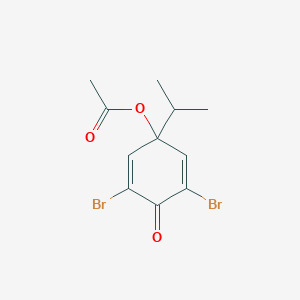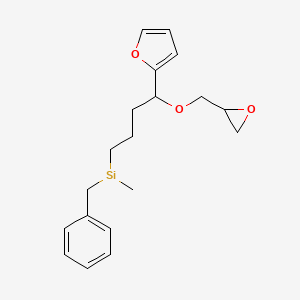
Benzenamine, 4,4'-oxybis[2-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-oxybis[2-bromo-]: is an organic compound with the molecular formula C12H10Br2N2O It consists of a benzenamine structure with two bromine atoms and an oxygen bridge connecting two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-oxybis[2-bromo-] typically involves the bromination of 4,4’-oxybisbenzenamine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of Benzenamine, 4,4’-oxybis[2-bromo-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 4,4’-oxybis[2-bromo-] can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the parent amine.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Parent amine (4,4’-oxybisbenzenamine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 4,4’-oxybis[2-bromo-] is used as an intermediate in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic amines on biological systems. It serves as a model compound to investigate the metabolism and toxicity of brominated aromatic compounds.
Industry: In the industrial sector, Benzenamine, 4,4’-oxybis[2-bromo-] is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts flame-retardant properties to polymers and other materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-oxybis[2-bromo-] involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The bromine atoms in the compound can also participate in halogen bonding interactions, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4,4’-oxybis-: This compound lacks the bromine atoms and has different reactivity and applications.
Benzenamine, 4,4’-oxybis[2-chloro-]: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Benzenamine, 4,4’-oxybis[2-fluoro-]: Contains fluorine atoms, which significantly alter its reactivity and applications compared to the brominated derivative.
Uniqueness: Benzenamine, 4,4’-oxybis[2-bromo-] is unique due to the presence of bromine atoms, which impart specific chemical properties such as increased reactivity in substitution reactions and enhanced flame-retardant properties. These characteristics make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61381-89-3 |
|---|---|
Molekularformel |
C12H10Br2N2O |
Molekulargewicht |
358.03 g/mol |
IUPAC-Name |
4-(4-amino-3-bromophenoxy)-2-bromoaniline |
InChI |
InChI=1S/C12H10Br2N2O/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 |
InChI-Schlüssel |
JYBIXEUQHAYWCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)



![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)


![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)

![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)


